molecular formula C27H26ClN3O5 B11075895 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11075895
M. Wt: 508.0 g/mol
InChI Key: LIFLZPADMXKULN-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and an ethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of 4-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl chloroacetate to form the imidazolidinone core.

    Acylation: The imidazolidinone core is then acylated with 4-ethoxyphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form simpler amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural similarity to known bioactive molecules suggests it may have potential as a therapeutic agent.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide
  • 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-phenyl)acetamide

Uniqueness

The unique combination of chlorobenzyl, methoxyphenyl, and ethoxyphenyl groups in 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26ClN3O5

Molecular Weight

508.0 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H26ClN3O5/c1-3-36-23-12-8-20(9-13-23)29-25(32)16-24-26(33)31(21-10-14-22(35-2)15-11-21)27(34)30(24)17-18-4-6-19(28)7-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

LIFLZPADMXKULN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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